![molecular formula C23H25ClN4O6 B1651845 4-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(5-Chlor-2-methoxyphenyl)piperidin-1-carboxamid-Oxalat CAS No. 1351610-79-1](/img/structure/B1651845.png)

4-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(5-Chlor-2-methoxyphenyl)piperidin-1-carboxamid-Oxalat

Übersicht

Beschreibung

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C23H25ClN4O6 and its molecular weight is 488.9. The purity is usually 95%.

BenchChem offers high-quality 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier ist eine prägnante Analyse potenzieller wissenschaftlicher Forschungsanwendungen für die Verbindung 4-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(5-Chlor-2-methoxyphenyl)piperidin-1-carboxamid-Oxalat:

Antitumoraktivität

Verbindungen mit ähnlichen Strukturen haben eine inhibitorische Aktivität gegen verschiedene Tumorzelllinien gezeigt, was auf eine mögliche Verwendung in der Krebsforschung und -therapie hindeutet .

Synthese substituierter Imidazole

Die Benzimidazolkomponente der Verbindung ist eine Schlüsselstruktur bei der Synthese substituierter Imidazole, die weit verbreitete Anwendungen finden .

Antiproliferative Mittel

Konjugate mit Benzimidazolstrukturen wurden auf ihre antiproliferative Aktivität an menschlichen Krebszelllinien untersucht .

Antibakterielle Aktivität

Ähnliche Verbindungen wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet, was auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet .

Biologische Bewertung

Derivate von Benzimidazol wurden synthetisiert und biologisch bewertet, was auf ein breites Spektrum an biologischen Forschungsanwendungen hindeutet .

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that the compound may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving benzimidazole or piperidine moieties .

Pharmacokinetics

Factors such as the compound’s size, charge, and lipophilicity typically influence its bioavailability .

Eigenschaften

IUPAC Name |

4-(benzimidazol-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2.C2H2O4/c1-28-20-7-6-16(22)12-18(20)24-21(27)25-10-8-15(9-11-25)13-26-14-23-17-4-2-3-5-19(17)26;3-1(4)2(5)6/h2-7,12,14-15H,8-11,13H2,1H3,(H,24,27);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLEBNIHDATMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351610-79-1 | |

| Record name | 1-Piperidinecarboxamide, 4-(1H-benzimidazol-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351610-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

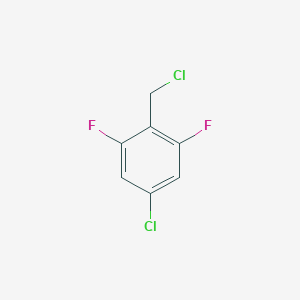

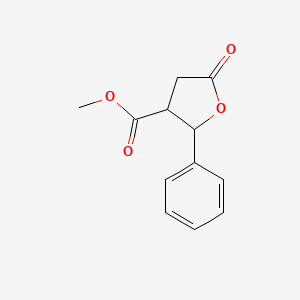

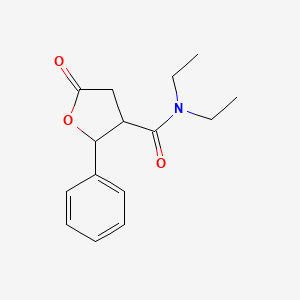

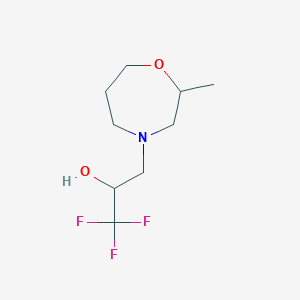

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydroxypropyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1651765.png)

![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651766.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)

![ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B1651768.png)

![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)

![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)

![6-Fluoro-2-[(4-phenylpiperazino)methyl]imidazo[1,2-a]pyridine](/img/structure/B1651781.png)

![4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B1651782.png)

![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)